molecular formula C5H4INO2 B3212369 4-Hydroxy-3-iodopyridin-2(1H)-one CAS No. 1100932-71-5

4-Hydroxy-3-iodopyridin-2(1H)-one

Cat. No.: B3212369
CAS No.: 1100932-71-5
M. Wt: 237.00
InChI Key: ZMZBTVNJAFUGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-iodopyridin-2(1H)-one is an organic compound that belongs to the class of pyridones It is characterized by the presence of a hydroxyl group at the fourth position, an iodine atom at the third position, and a ketone group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodopyridin-2(1H)-one can be achieved through several methods. One common approach involves the iodination of 4-hydroxy-2-pyridone. This reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid or a mixture of acetic acid and water, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodopyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-2-pyridone.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide, alkyl halides, or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Products include 4-oxo-3-iodopyridin-2(1H)-one or 4-carboxy-3-iodopyridin-2(1H)-one.

    Reduction: The major product is 4-hydroxy-2-pyridone.

    Substitution: Products vary depending on the substituent introduced, such as 4-hydroxy-3-aminopyridin-2(1H)-one or 4-hydroxy-3-phenylpyridin-2(1H)-one.

Scientific Research Applications

4-Hydroxy-3-iodopyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodopyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and iodine groups play crucial roles in binding interactions, while the pyridone ring provides structural stability. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pyridone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-2-pyridone: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    4-Hydroxy-3-chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

4-Hydroxy-3-iodopyridin-2(1H)-one is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-hydroxy-3-iodo-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZBTVNJAFUGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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